molecular formula C9H16O3 B010011 Ethyl tetrahydropyran-4-ylacetate CAS No. 103260-44-2

Ethyl tetrahydropyran-4-ylacetate

Cat. No. B010011
Key on ui cas rn: 103260-44-2
M. Wt: 172.22 g/mol
InChI Key: JLMMMEDWRUVCEW-UHFFFAOYSA-N
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Patent
US07214686B2

Procedure details

To a solution of ethyl 2-(4-oxanylidene)acetate (22.0 g, 139 mmol) in ethanol (50 mL) was added 10% Pd/C (2.2 g) and the mixture subjected to hydrogenation overnight on a Parr apparatus (50 psi). The catalyst was removed by filtration through Celite, which was washed with ethanol (25 mL). Removal of solvent from the combined filtrates by rotary evaporation gave the desired product as a colorless oil (22.0 g, 98.5%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
catalyst
Reaction Step One
Yield
98.5%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:3][CH2:2]1>C(O)C.[Pd]>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
O1CCC(CC1)=CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite, which
WASH
Type
WASH
Details
was washed with ethanol (25 mL)
CUSTOM
Type
CUSTOM
Details
Removal of solvent from the combined filtrates
CUSTOM
Type
CUSTOM
Details
by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCC(CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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